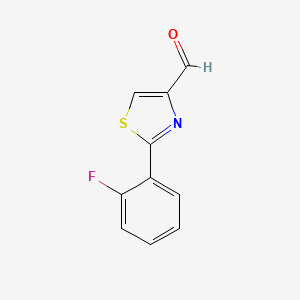

2-(2-Fluorophenyl)thiazole-4-carbaldehyde

Description

BenchChem offers high-quality 2-(2-Fluorophenyl)thiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)thiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYTYTWZFNZGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734089 | |

| Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183922-66-8 | |

| Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data and analytical methodologies for the characterization of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of novel heterocyclic compounds. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural nuances of this molecule.

Introduction: The Significance of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde

2-(2-Fluorophenyl)thiazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural motif in a variety of bioactive molecules, exhibiting a broad spectrum of pharmacological activities. The incorporation of a fluorophenyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The carbaldehyde functional group serves as a versatile synthetic handle for further molecular elaboration. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(2-Fluorophenyl)thiazole-4-carbaldehyde. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.10 | s | - | H-6 (Aldehyde) |

| ~8.25 | s | - | H-5 (Thiazole) |

| ~8.10 | td | J = 7.8, 1.8 | H-6' (Phenyl) |

| ~7.50 | m | - | H-4' (Phenyl) |

| ~7.30 | t | J = 7.6 | H-5' (Phenyl) |

| ~7.20 | t | J = 9.2 | H-3' (Phenyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C-6 (Aldehyde) |

| ~162.0 (d, J ≈ 250 Hz) | C-2' (Phenyl, C-F) |

| ~160.5 | C-2 (Thiazole) |

| ~152.0 | C-4 (Thiazole) |

| ~132.5 (d, J ≈ 8 Hz) | C-6' (Phenyl) |

| ~131.0 (d, J ≈ 2 Hz) | C-4' (Phenyl) |

| ~128.0 | C-5 (Thiazole) |

| ~124.5 (d, J ≈ 4 Hz) | C-5' (Phenyl) |

| ~118.0 (d, J ≈ 12 Hz) | C-1' (Phenyl) |

| ~116.0 (d, J ≈ 22 Hz) | C-3' (Phenyl) |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~2850, ~2750 | Weak | C-H stretch (Aldehyde) |

| ~1690 | Strong | C=O stretch (Aldehyde) |

| ~1580, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1520 | Medium | Thiazole ring stretch |

| ~1250 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 207 | 100 | [M]⁺ |

| 179 | 40 | [M - CO]⁺ |

| 178 | 60 | [M - CHO]⁺ |

| 134 | 30 | [C₇H₄FS]⁺ |

| 95 | 25 | [C₆H₄F]⁺ |

Methodologies for Spectroscopic Analysis

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using sonication if necessary.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Tune and shim the probe to the CDCl₃ lock signal.

-

Acquire a standard ¹H NMR spectrum with the following parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Spectral width: 12 ppm

-

Acquisition time: 4 seconds

-

Relaxation delay: 2 seconds

-

-

Acquire a standard ¹³C{¹H} NMR spectrum with the following parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Spectral width: 240 ppm

-

Acquisition time: 1 second

-

Relaxation delay: 2 seconds

-

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(2-Fluorophenyl)thiazole-4-carbaldehyde.

Experimental Protocol:

-

Sample Preparation:

-

Place a small, solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup (FT-IR Spectrometer):

-

Acquire a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum with the following parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde.

Experimental Protocol:

-

Sample Introduction:

-

Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Instrument Setup (Electron Ionization - Mass Spectrometer):

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: 50-500 m/z

-

Scan speed: 1 scan/second

-

In-Depth Analysis and Interpretation of Predicted Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum provides key insights into the proton environments of the molecule. The most downfield signal at approximately 10.10 ppm is characteristic of an aldehyde proton. The singlet at around 8.25 ppm is assigned to the proton on the thiazole ring (H-5). The aromatic region will display a complex set of signals due to the 2-fluorophenyl substituent. The H-6' proton is expected to be a triplet of doublets due to coupling with H-5' and the ortho-fluorine atom. The remaining phenyl protons will appear as a multiplet between 7.20 and 7.50 ppm.

¹³C NMR Spectrum

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms. The aldehyde carbon (C-6) is expected at a highly deshielded chemical shift of around 185.0 ppm. The carbon directly attached to the fluorine atom (C-2') will appear as a doublet with a large one-bond C-F coupling constant of approximately 250 Hz. The other carbons of the fluorophenyl ring will also exhibit smaller C-F couplings. The thiazole carbons (C-2, C-4, and C-5) are predicted to appear in the range of 128.0 to 160.5 ppm.

Caption: Proposed mass spectrometry fragmentation pathway.

IR Spectrum

The IR spectrum is instrumental in confirming the presence of key functional groups. A strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The characteristic C-H stretching vibrations of the aldehyde are expected as weak bands around 2850 and 2750 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1580-1480 cm⁻¹ region. A strong band around 1250 cm⁻¹ will be due to the C-F stretching vibration.

Mass Spectrum

The mass spectrum will provide the molecular weight and information about the fragmentation of the molecule under electron ionization. The molecular ion peak ([M]⁺) is predicted to be the base peak at m/z 207. Common fragmentation pathways for aldehydes include the loss of CO (m/z 179) and the loss of the entire CHO radical (m/z 178). Further fragmentation of the thiazole and fluorophenyl rings will lead to the other observed ions.

Conclusion

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for 2-(2-Fluorophenyl)thiazole-4-carbaldehyde. The outlined methodologies and in-depth analysis serve as a valuable resource for the unambiguous characterization of this important heterocyclic compound. The provided information is intended to facilitate the research and development efforts of scientists working with this and related molecules.

References

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, 2023. [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 2014. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical predictions with practical insights to offer a comprehensive understanding of the structural information encoded in its NMR spectrum.

Introduction: The Significance of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde

The thiazole moiety is a cornerstone in the architecture of many biologically active molecules and functional materials. When functionalized with a fluorophenyl group and a reactive carbaldehyde, as in 2-(2-Fluorophenyl)thiazole-4-carbaldehyde, the resulting compound becomes a versatile building block for the synthesis of novel therapeutic agents and organic electronics.[1] The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy stands as the primary tool for elucidating its chemical structure in solution. This guide will deconstruct the predicted ¹H NMR spectrum of this compound, offering a logical framework for spectral assignment and interpretation.

Predicted ¹H NMR Spectrum: A Theoretical Framework

The ¹H NMR spectrum of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde is predicted to exhibit distinct signals corresponding to the protons of the thiazole ring, the 2-fluorophenyl substituent, and the aldehyde group. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between neighboring protons.

Chemical Structure and Proton Numbering

To facilitate the discussion, the protons of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde are numbered as follows:

Figure 1. Structure of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde with proton numbering.

Predicted Chemical Shifts and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. These values are estimated based on established chemical shift ranges for similar structural motifs and known coupling constants.[2][3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-aldehyde | 9.9 - 10.1 | s | - |

| H₅ | 8.2 - 8.4 | s | - |

| H₆' | 7.9 - 8.1 | dd | ³J(H₆'-H₅') ≈ 7.5, ⁴J(H₆'-F) ≈ 5.0 |

| H₃' | 7.5 - 7.7 | td | ³J(H₃'-H₄') ≈ 7.5, ³J(H₃'-F) ≈ 9.0, ⁴J(H₃'-H₅') ≈ 1.8 |

| H₄' | 7.2 - 7.4 | m | - |

| H₅' | 7.1 - 7.3 | m | - |

Experimental Protocol: A Self-Validating System

To acquire a high-quality ¹H NMR spectrum of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde, a rigorous and well-defined experimental protocol is essential.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which typically does not interfere with the signals of the analyte. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring the ¹H NMR spectrum.

Figure 2. Experimental workflow for ¹H NMR data acquisition and processing.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming to achieve sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the magnetization returns to equilibrium between scans.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

Spectral Analysis and Interpretation: Decoding the Structure

Aldehyde Proton (H-aldehyde)

The aldehyde proton is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the carbonyl group. It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.[2] The absence of any adjacent protons results in a singlet multiplicity.

Thiazole Proton (H₅)

The proton at the 5-position of the thiazole ring (H₅) is also significantly deshielded and is expected to appear as a singlet between δ 8.2 and 8.4 ppm.[4][5] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the C-4 carbaldehyde group. Similar to the aldehyde proton, it is a singlet due to the lack of neighboring protons.

2-Fluorophenyl Protons (H₃', H₄', H₅', H₆')

The four protons of the 2-fluorophenyl ring will appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). Their chemical shifts and multiplicities are influenced by both through-bond (J-coupling) and through-space interactions with the fluorine atom.

-

H₆' Proton: This proton is ortho to the point of attachment to the thiazole ring and meta to the fluorine atom. It is expected to be the most downfield of the phenyl protons due to the anisotropic effect of the nearby thiazole ring. It will likely appear as a doublet of doublets due to coupling with H₅' (³J ≈ 7.5 Hz) and a weaker four-bond coupling to the fluorine atom (⁴J ≈ 5.0 Hz).[6]

-

H₃' Proton: This proton is ortho to the fluorine atom and will experience a strong three-bond coupling to it (³J ≈ 9.0 Hz). It will also couple with the adjacent H₄' proton (³J ≈ 7.5 Hz) and potentially show a smaller four-bond coupling to H₅' (⁴J ≈ 1.8 Hz). This will result in a triplet of doublets.

-

H₄' and H₅' Protons: These protons are further from the electron-withdrawing substituents and will appear more upfield. Their signals will likely be complex multiplets due to overlapping couplings with their neighboring protons.

The coupling of protons with fluorine is a key diagnostic feature in the spectrum. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the two nuclei.[7]

Figure 3. Key through-bond J-couplings between fluorine and protons in the 2-fluorophenyl ring.

Conclusion

The ¹H NMR spectrum of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde provides a wealth of structural information. By understanding the interplay of electronic effects and spin-spin coupling, a confident assignment of each resonance can be achieved. This guide provides a robust framework for researchers to predict, acquire, and interpret the ¹H NMR spectrum of this important synthetic intermediate, ensuring its unambiguous characterization for applications in drug discovery and materials science.

References

-

Khan, I. et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link][4][5]

-

University of Oregon. (n.d.). Coupling of Protons with Fluorine. Retrieved from [Link][6]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link][2]

-

Al-Ghorbani, M. et al. (2020). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methanes. Chemistry & Biodiversity. [Link][3]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eclass.uoa.gr [eclass.uoa.gr]

13C NMR analysis of 2-arylthiazole derivatives

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Arylthiazole Derivatives

Abstract

The 2-arylthiazole motif is a cornerstone in modern medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties. Unambiguous structural characterization of novel 2-arylthiazole derivatives is paramount for advancing drug discovery and development. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most direct and detailed insight into the carbon skeleton of these molecules. This guide offers a comprehensive exploration of ¹³C NMR analysis as applied to 2-arylthiazole derivatives, moving from fundamental principles to advanced spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently assign, interpret, and leverage ¹³C NMR data for meticulous structure elucidation and validation.

The 2-Arylthiazole Scaffold: A Privileged Structure

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a recurring feature in numerous natural products and synthetic compounds. When substituted with an aryl group at the C2 position, the resulting 2-arylthiazole core (Figure 1) exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electronic interplay between the electron-rich thiazole ring and the variable aryl substituent dictates the molecule's overall chemical personality and, consequently, its biological function. Therefore, a precise understanding of its electronic and structural features is critical.

Figure 1: General structure and IUPAC numbering of the 2-arylthiazole scaffold.

Fundamentals of ¹³C NMR Spectroscopy in Structure Elucidation

¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. While ¹³C has a low natural abundance (~1.1%), modern NMR techniques, such as proton decoupling, allow for the routine acquisition of high-quality spectra. Each unique carbon atom in a molecule produces a distinct signal (peak) in the spectrum, making it a powerful tool for carbon counting and mapping.

The key parameter in ¹³C NMR is the chemical shift (δ) , measured in parts per million (ppm). The chemical shift is highly sensitive to the local electronic environment of the carbon nucleus. Several factors govern the chemical shift:

-

Hybridization: The chemical shift generally increases in the order sp³ < sp < sp².

-

Inductive Effects: Electronegative atoms (e.g., O, N, halogens) withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field. This deshielding effect shifts the corresponding signal to a higher chemical shift (downfield).[1][2]

-

Resonance Effects: Electron-donating or -withdrawing groups can alter the electron density at various positions in an aromatic system through resonance, causing significant upfield (shielding) or downfield (deshielding) shifts.

-

Anisotropic Effects: The π-electron clouds of aromatic rings and other unsaturated systems generate their own magnetic fields, which can shield or deshield nearby nuclei depending on their spatial orientation.

Quaternary carbons (those with no attached protons) typically exhibit weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling and often longer relaxation times.[3]

Decoding the ¹³C NMR Spectrum of 2-Arylthiazoles

The ¹³C NMR spectrum of a 2-arylthiazole can be divided into two main regions: the signals for the thiazole ring carbons and those for the aryl ring carbons.

Characteristic Chemical Shifts of the Core Scaffold

The chemical shifts of the three carbons within the thiazole ring are highly characteristic. Based on extensive literature data, the typical ranges for the parent 2-phenylthiazole scaffold are summarized in Table 1.[4][5][6]

-

C2 (Thiazole): This carbon is bonded to both a sulfur and a nitrogen atom and is also attached to the aryl ring. Its environment is relatively electron-deficient, causing it to resonate far downfield, typically in the 165-170 ppm range.

-

C4 (Thiazole): This methine carbon is adjacent to the sulfur atom. It generally appears in the aromatic/alkene region, around 143-145 ppm.

-

C5 (Thiazole): This methine carbon is adjacent to the nitrogen atom. It is typically the most shielded of the thiazole carbons, resonating further upfield, around 119-122 ppm.

-

Aryl Carbons: The signals for the phenyl ring appear in the standard aromatic region of 125-140 ppm. The ipso-carbon (C1'), directly attached to the thiazole ring, is often a quaternary carbon with a weaker signal.

| Carbon Atom | Hybridization | Typical Chemical Shift (δ, ppm) | Rationale for Shift |

| C2 | sp² | 167 - 170 | Bonded to two heteroatoms (N, S); highly deshielded. |

| C4 | sp² | 143 - 145 | Aromatic CH adjacent to S. |

| C5 | sp² | 119 - 122 | Aromatic CH adjacent to N; more shielded than C4. |

| C1' (ipso) | sp² | 132 - 134 | Quaternary aromatic carbon attached to the thiazole ring. |

| C2'/C6' (ortho) | sp² | 126 - 127 | Aromatic CH. |

| C3'/C5' (meta) | sp² | 129 - 130 | Aromatic CH. |

| C4' (para) | sp² | 130 - 131 | Aromatic CH. |

| Table 1: Characteristic ¹³C NMR chemical shift ranges for the parent 2-phenylthiazole scaffold in CDCl₃. Data synthesized from multiple sources.[5][6] |

The Influence of Aryl Substituents

Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aryl ring significantly modulates the electronic distribution across the entire molecule. This, in turn, causes predictable shifts in the ¹³C NMR spectrum, providing a powerful diagnostic tool. The effects are most pronounced on the aryl ring itself but can also be transmitted to the thiazole carbons.

Let's consider two representative examples: a methoxy group (-OCH₃) as an EDG and a nitro group (-NO₂) as an EWG at the para-position of the aryl ring.

| Carbon Atom | 2-(4-Nitrophenyl)thiazole (EWG)[7][8] | 2-Phenylthiazole (Reference)[5][6] | 2-(4-Methoxyphenyl)thiazole (EDG)[9] | Effect of Substituent |

| C2 | ~169.5 | ~168.0 | ~167.5 | Minor shifts; EWG causes slight deshielding. |

| C4 | ~145.0 | ~143.5 | ~143.4 | Very minor shifts. |

| C5 | ~122.5 | ~120.0 | ~119.2 | Minor shifts; reflects electron density changes. |

| C1' (ipso) | ~139.0 | ~133.5 | ~126.5 | Strong effect: EWG deshields, EDG shields. |

| C2'/C6' (ortho) | ~127.5 | ~126.5 | ~128.5 | EDG deshields due to inductive effect of oxygen. |

| C3'/C5' (meta) | ~124.5 | ~129.2 | ~114.5 | Strong effect: EWG shields, EDG shields strongly. |

| C4' (para) | ~148.5 | ~130.5 | ~161.0 | Strongest effect: EWG deshields, EDG deshields strongly. |

| -OCH₃ | - | - | ~55.5 | Characteristic sp³ carbon signal. |

| Table 2: Comparative ¹³C NMR chemical shifts (δ, ppm) illustrating the effect of para-substituents on the 2-arylthiazole scaffold. Values are approximate and compiled from literature data.[5][6][7][8][9] |

Causality behind the Shifts:

-

Electron-Donating Group (-OCH₃): The oxygen atom donates electron density into the aromatic ring via resonance. This increased electron density (shielding) is most pronounced at the ortho and para positions. However, the ¹³C shift at the para carbon (C4') is strongly deshielded because it is directly bonded to the electronegative oxygen. The meta carbons (C3'/C5') are significantly shielded.[10]

-

Electron-Withdrawing Group (-NO₂): The nitro group withdraws electron density from the ring through both inductive and resonance effects. This makes the entire ring more electron-poor. The deshielding effect is strongest at the para carbon (C4') directly attached to the EWG and the ipso carbon (C1').

A Self-Validating Experimental Protocol

Acquiring a high-quality ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to be a robust, self-validating workflow.

Figure 2: Standard workflow for ¹³C NMR analysis of 2-arylthiazole derivatives.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the purified 2-arylthiazole derivative.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the compound is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ is superior for less soluble or more polar compounds.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock: The instrument "locks" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Tuning and Matching: The probe is electronically tuned to the specific resonance frequency of ¹³C nuclei in the current magnetic field, ensuring maximum signal transfer.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This sequence irradiates protons, causing them to rapidly change spin states, which collapses C-H coupling and provides an NOE signal enhancement for protonated carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans must be signal-averaged. A typical range is 1024 to 4096 scans, which can take from 30 minutes to several hours.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses is standard. This allows the nuclei to return to thermal equilibrium. For quantitative analysis or better detection of quaternary carbons, a longer delay (5-10 s) is necessary.

-

-

Data Processing:

-

Fourier Transform (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain via a Fourier Transform to generate the familiar NMR spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is then corrected to be flat and at zero intensity.

-

Referencing: This is a critical self-validating step. The spectrum is calibrated by setting the known chemical shift of the solvent's carbon signal to its standard value (e.g., the central peak of the CDCl₃ triplet to 77.16 ppm).[3]

-

Advanced Analysis and Structure Confirmation

While ¹³C NMR is powerful, its full potential is realized when used with other NMR experiments. For a new 2-arylthiazole derivative, combining ¹³C data with proton and 2D NMR data provides irrefutable proof of structure.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are absent. A DEPT-90 experiment shows only CH signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon with its directly attached proton(s). It creates a map where the x-axis is the ¹H spectrum and the y-axis is the ¹³C spectrum. A cross-peak appears at the coordinates of a carbon and its attached proton, allowing for unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away. It is the key experiment for piecing together the molecular fragments and is essential for assigning quaternary carbons, which have no direct proton attachments. For example, a correlation from the H5 proton to the C1' carbon would confirm the connection between the thiazole and aryl rings.

By systematically integrating the information from ¹H, ¹³C, DEPT, HSQC, and HMBC spectra, a researcher can build a complete and validated structural assignment for any 2-arylthiazole derivative.

References

-

Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

-

Hassan, T. H., et al. (2015). Synthesis, Characterization and Biological Screening of Some New Phenyl Thiazole Compounds by using Microwave Technique. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-727. [Link]

-

Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University Chemistry Department. [Link]

-

Farghaly, T. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Thiazole and Formazan Derivatives Linked to 5-Bromo-indan-1-one. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. LibreTexts. [Link]

-

Wiley-VCH GmbH. (2025). 2-Phenylthiazole. SpectraBase. [Link]

-

Hassan, A. Y. (2013). A Study of ¹³C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. The Royal Society of Chemistry. [Link]

-

John Wiley & Sons, Inc. (2025). 2-(4-Methoxyphenyl)-2-phenyltetrahydrofuran. SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylthiazole. PubChem. [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

-

University of California, Davis. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Di Pietro, O., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2063. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Phenylthiazole | C9H7NS | CID 547494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Potential Applications of 2-Phenylthiazole-4-carbaldehyde: A Versatile Scaffold in Modern Drug Discovery and Synthesis

Foreword: The Strategic Value of the Phenylthiazole Core

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that are repeatedly found in biologically active and functionally significant compounds. The 2-phenylthiazole moiety is a quintessential example of such a scaffold. Its rigid, planar structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique electronic and steric profile that facilitates diverse, high-affinity interactions with biological targets.[1][2] The introduction of a carbaldehyde group at the 4-position transforms this stable core into a highly versatile synthetic intermediate, opening a gateway to a vast chemical space of functional derivatives.

This guide provides an in-depth exploration of 2-phenylthiazole-4-carbaldehyde, moving beyond a simple catalog of its derivatives. We will dissect the causality behind its utility, offering field-proven insights into its application as a cornerstone for developing next-generation therapeutics and functional molecules. The protocols and data presented herein are synthesized from authoritative sources to provide researchers, scientists, and drug development professionals with a robust, actionable resource.

Molecular Profile and Synthetic Versatility

2-Phenylthiazole-4-carbaldehyde is a solid organic compound with the molecular formula C₁₀H₇NOS and a molecular weight of approximately 189.23 g/mol .[3] Its true power lies in the reactivity of the aldehyde functional group, which serves as a linchpin for a multitude of chemical transformations. This synthetic accessibility is the primary reason for its prominence as a building block.

| Chemical Identifier | Value |

| IUPAC Name | 2-phenyl-1,3-thiazole-4-carbaldehyde[3] |

| CAS Number | 20949-81-9[3] |

| Molecular Formula | C₁₀H₇NOS[3] |

| Molecular Weight | 189.232 g/mol [3] |

| SMILES | C1=CC=C(C=C1)C2=NC(=CS2)C=O[3] |

The aldehyde moiety is an electrophilic center, readily participating in reactions that build molecular complexity. Key transformations include:

-

Oxidation: Easily oxidized to the corresponding 2-phenylthiazole-4-carboxylic acid, a critical intermediate for forming amides and esters.[4]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amine derivatives.

-

Condensation Reactions: Serves as a substrate for Knoevenagel, aldol, and Wittig-type reactions to create new carbon-carbon bonds.

-

Hydrazone Formation: Reacts readily with hydrazine derivatives to form stable acylhydrazones, a common linkage in bioactive compounds.[5]

This inherent reactivity allows chemists to systematically modify the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Caption: Synthetic utility of the 4-carbaldehyde group.

Applications in Anticancer Drug Discovery

The thiazole ring is a well-established pharmacophore in oncology.[1][2] Its derivatives, including those derived from 2-phenylthiazole-4-carbaldehyde, have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.

Cytotoxicity and Structure-Activity Relationship (SAR)

Numerous studies have focused on synthesizing series of 2-phenylthiazole-4-carboxamides from the parent carbaldehyde (via oxidation to the carboxylic acid followed by amidation). These derivatives have been evaluated for their anticancer potential.[6][7] A key research direction has been the exploration of the SAR of substituents on an arylacetamido group attached to the core.[7] For example, it was found that methoxy group substitution on the phenyl ring could enhance or maintain high activity against colon, colorectal, and breast cancer cell lines.[6][7] Similarly, fluoro-substituted analogs also showed a good cytotoxic profile.[6][7]

Table 1: Selected Cytotoxic Activity of 2-Phenylthiazole Derivatives

| Compound Class | Substitution | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Phenylthiazole Carboxamide | 4-methoxy-arylacetamido | Caco-2 (Colorectal) | Improved Activity | [6][7] |

| Phenylthiazole Carboxamide | 2-methoxy-arylacetamido | HT-29 (Colon) | Maintained Activity | [6][7] |

| Phenylthiazole Carboxamide | 3-fluoro-arylacetamido | T47D, Caco-2, HT-29 | < 10 µg/mL | [6][7] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide | p-nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM | [1] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide | m-chloro | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 µM |[1] |

The data strongly suggests that the 2-phenylthiazole scaffold is a potent core for anticancer agents, and the 4-position provides a crucial handle for introducing diverse chemical moieties that can fine-tune the biological activity and selectivity.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effects of newly synthesized 2-phenylthiazole-4-carbaldehyde derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, Hep-G2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of ~5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds, derived from 2-phenylthiazole-4-carbaldehyde, are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture medium. The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Antimicrobial and Antifungal Applications

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities.[2][8][9] The 2-phenylthiazole core is particularly noteworthy in the development of novel antifungal agents, with some derivatives acting as potent inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[10]

Antifungal Activity as CYP51 Inhibitors

The antifungal drugs isavuconazole and fosravuconazole, which contain a phenylthiazole structure, are approved for clinical use, validating the therapeutic potential of this scaffold.[10] Research has leveraged 2-phenylthiazole-4-carbaldehyde to synthesize novel derivatives targeting CYP51. By designing and synthesizing new compounds, researchers have identified molecules with potent activity against clinically relevant fungal strains, including fluconazole-resistant ones.[10] For instance, a synthesized derivative, compound B9 , showed potent inhibitory activity against seven common fungal strains.[10]

Broader Antimicrobial and Anthelmintic Potential

Beyond fungi, derivatives have been synthesized that exhibit significant antibacterial and anthelmintic activities.[8] A series of 2-amino-4-phenylthiazole derivatives of amino acids and peptides showed promising antimicrobial activity, with the antifungal effects being particularly prominent.[8] The increased lipophilicity of these compounds is believed to enhance their permeability into microbial cells, contributing to their efficacy.[8]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of 2-Phenylthiazole Derivatives

| Application Area | Target/Organism | Compound Type | Key Finding | Reference |

|---|---|---|---|---|

| Antifungal | S. sclerotiorum | Phenylthiazole Derivative | EC₅₀ = 4.90 mg/L (Comparable to Thifluzamide) | [9] |

| Antifungal | C. albicans | CYP51 Inhibitor | MIC: 1–16 µg/mL for lead compound | [10] |

| Antifungal | M. oryzae | Acylhydrazone Derivative | EC₅₀ = 1.29 µg/mL (Superior to Isoprothiolane) | [5] |

| Anthelmintic | Eudrilus eugeniae | Amino acid/peptide derivative | Good activity compared to Mebendazole |[8] |

Applications in Other Therapeutic Areas

The versatility of the 2-phenylthiazole-4-carbaldehyde scaffold extends to other complex diseases, including neurodegenerative disorders and metabolic conditions.

Alzheimer's Disease: Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine levels in the brain, offering symptomatic relief. A series of 2-phenylthiazole derivatives were designed and synthesized for this purpose.[11] One compound, ethyl 2-(4-{[5-(cyclohexylamino)pentyl]oxy}phenyl)thiazole-4-carboxylate, demonstrated the best butyrylcholinesterase inhibitory activity with an impressive IC₅₀ value of 0.16 µM.[11] Docking studies suggested that these molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, highlighting a multi-site binding mechanism.[11]

Gout and Hyperuricemia: Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway that produces uric acid.[4] Overproduction of uric acid leads to hyperuricemia and can cause gout. The drug Febuxostat, an XO inhibitor, features a thiazole ring. Inspired by this, researchers developed a novel 2-phenylthiazole-4-carboxylic acid scaffold (derived from the carbaldehyde) as a potent XO inhibitor.[4] A lead compound from this series exhibited a strong inhibitory effect with an IC₅₀ of 48.6 nM and demonstrated a hypouricemic effect in a mouse model of hyperuricemia.[4]

Experimental Protocol: Synthesis of a 2-Phenylthiazole Acylhydrazone Derivative

This protocol provides a representative synthesis for creating a bioactive derivative from 2-phenylthiazole-4-carbaldehyde, based on established chemical transformations.[5]

Objective: To synthesize a novel acylhydrazone derivative for biological screening.

Methodology:

-

Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate (Intermediate C):

-

Thiobenzamide is reacted with ethyl bromopyruvate in a suitable solvent like ethanol.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography, to yield Intermediate C.[5]

-

-

Step 2: Synthesis of 2-Phenylthiazole-4-carbohydrazide (Intermediate D):

-

Intermediate C is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution.

-

The mixture is refluxed for several hours. A precipitate typically forms upon cooling.

-

The solid product (Intermediate D) is collected by filtration, washed, and dried.[5]

-

-

Step 3: Synthesis of the Final Acylhydrazone (Target Compound):

-

Intermediate D (1 equivalent) and a selected substituted benzaldehyde (1 equivalent) are dissolved in ethanol.

-

A catalytic amount of glacial acetic acid is added.

-

The reaction mixture is refluxed for 2-4 hours.

-

The resulting solid product that precipitates upon cooling is collected by filtration, washed with cold ethanol, and dried to yield the final acylhydrazone derivative.

-

Conclusion and Future Outlook

2-Phenylthiazole-4-carbaldehyde is far more than a simple chemical reagent; it is a strategic building block that empowers innovation in drug discovery and organic synthesis. Its robust thiazole core provides a stable, biologically relevant anchor, while the reactive aldehyde group offers a gateway for extensive and controlled derivatization. The demonstrated successes in developing potent anticancer, antifungal, and enzyme-inhibiting agents from this scaffold underscore its immense value.

Future research will likely focus on leveraging this scaffold in new modalities, such as developing covalent inhibitors, PROTACs, or molecular glues. Its utility in creating fluorescent probes or functional materials also remains an exciting and underexplored frontier. For any research team engaged in small molecule drug discovery, mastering the chemistry of 2-phenylthiazole-4-carbaldehyde is a strategic imperative for unlocking new therapeutic possibilities.

References

-

Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. Available from: [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Novel 2-Phenylthiazole Derivatives for the Treatment of Alzheimer's Disease | Request PDF - ResearchGate. Available from: [Link]

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - ResearchGate. Available from: [Link]

-

Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed. Available from: [Link]

-

Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC - PubMed Central. Available from: [Link]

-

Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed. Available from: [Link]

-

(PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties - ResearchGate. Available from: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available from: [Link]

-

Synthesis and Antibacterial Activity of 2-(4-Substituted phenyl)-3(2H)-isothiazolones. Available from: [Link]

-

Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs - ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed. Available from: [Link]

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - SciRP.org. Available from: [Link]

-

Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC - NIH. Available from: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available from: [Link]

-

Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF - ResearchGate. Available from: [Link]

-

Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes - MDPI. Available from: [Link]

- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journals. Available from: [Link]

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-1,3-thiazole-4-carbaldehyde, ≥90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Arylthiazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis, with a specific focus on its application for the preparation of 2-arylthiazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-arylthiazole scaffold in a wide range of biologically active molecules. This document offers a detailed mechanistic overview, comprehensive experimental protocols, and practical insights into the optimization and troubleshooting of this venerable yet highly relevant named reaction.

Introduction: The Enduring Significance of the Hantzsch Synthesis in Modern Drug Discovery

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry. Its enduring utility lies in its reliability and versatility for constructing the thiazole ring, a privileged scaffold in numerous pharmacologically active compounds. The synthesis traditionally involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of 2-arylthiazoles, a thiobenzamide derivative is the key starting material, providing the eponymous aryl group at the 2-position of the resulting thiazole.

The 2-arylthiazole motif is a key structural feature in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to efficiently and predictably synthesize diverse libraries of 2-arylthiazoles is therefore of paramount importance to drug discovery programs. This guide will provide the foundational knowledge and practical protocols to empower researchers to effectively leverage the Hantzsch synthesis for this purpose.

Mechanistic Insights: A Step-by-Step Elucidation of the Hantzsch Pathway to 2-Arylthiazoles

The Hantzsch thiazole synthesis proceeds through a well-established, multi-step mechanism. Understanding the intricacies of this pathway is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction between an α-bromoacetophenone and a thiobenzamide to yield a 2,4-diarylthiazole serves as our illustrative example.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thiobenzamide on the electrophilic carbon of the α-bromoacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Application Notes and Protocols for Antifungal Screening of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde Derivatives

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antifungal screening of a promising class of compounds: 2-(2-Fluorophenyl)thiazole-4-carbaldehyde derivatives.

The rationale for investigating this specific chemical scaffold lies in the established mechanism of action of azole antifungals. These agents typically target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), which is a critical component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[4][5] By modifying the core thiazole structure with a 2-fluorophenyl group and a carbaldehyde moiety, we aim to explore novel structure-activity relationships that could lead to enhanced potency, selectivity, and a favorable safety profile.

These application notes will provide a detailed, step-by-step protocol for the synthesis of these derivatives, followed by robust methodologies for evaluating their in vitro antifungal efficacy and cytotoxicity. The causality behind each experimental choice is explained to ensure a thorough understanding and reproducibility of the described methods.

Synthesis of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde Derivatives

The synthesis of the title compounds can be achieved through a well-established chemical pathway, often beginning with the Hantzsch thiazole synthesis. This section outlines a representative protocol for the synthesis of the core intermediate and its subsequent derivatization.

Protocol 1: Synthesis of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde

This protocol is adapted from established methods for the synthesis of similar thiazole derivatives.[6][7][8]

Materials:

-

2-Fluorobenzaldehyde

-

Thiosemicarbazide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium acetate

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for column chromatography)

Procedure:

-

Synthesis of 2-Fluorobenzaldehyde Thiosemicarbazone (Intermediate 1):

-

Dissolve 2-fluorobenzaldehyde (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the thiosemicarbazone intermediate.

-

-

Synthesis of Ethyl 2-(2-(2-Fluorobenzylidene)hydrazinyl)thiazole-4-carboxylate (Intermediate 2):

-

To a solution of Intermediate 1 (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a hexane-ethyl acetate gradient.

-

-

Reduction to (2-(2-(2-Fluorobenzylidene)hydrazinyl)thiazol-4-yl)methanol (Intermediate 3):

-

Dissolve Intermediate 2 (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath and add lithium aluminum hydride (LiAlH₄) (2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction carefully by the dropwise addition of water, followed by 15% NaOH solution, and then water again.

-

Filter the mixture through Celite and wash the residue with ethyl acetate.

-

Concentrate the filtrate to obtain the alcohol intermediate.

-

-

Oxidation to 2-(2-Fluorophenyl)thiazole-4-carbaldehyde (Final Product):

-

Dissolve Intermediate 3 (1 equivalent) in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the final compound.

-

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized derivatives is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Materials:

-

Synthesized 2-(2-Fluorophenyl)thiazole-4-carbaldehyde derivatives

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Fungal Inoculum:

-

Subculture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[9]

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound and the positive control in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compounds.

-

Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.[11]

-

Growth inhibition can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.

-

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether a compound has a fungistatic or fungicidal effect.[12][13][14][15]

Materials:

-

Completed MIC plates from Protocol 2

-

Sabouraud Dextrose Agar plates

Procedure:

-

Subculturing from MIC Plates:

-

From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[14]

-

Spot the aliquot onto a Sabouraud Dextrose Agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control spots.

-

-

MFC Determination:

-

The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.[15]

-

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the novel compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18][19]

Protocol 4: MTT Assay for Cytotoxicity

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2, or normal cell lines like HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Synthesized thiazole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.[17]

-

-

Formazan Solubilization and Absorbance Measurement:

-

If using a solubilization solution, carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the cell viability against the compound concentration.

-

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of azole compounds is the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway.[3][4][20][21][22] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in increased membrane permeability and disruption of cellular functions.[2][23][24]

Diagram of the Ergosterol Biosynthesis Pathway and the Impact of Thiazole Derivatives

Caption: Inhibition of CYP51 by thiazole derivatives blocks ergosterol synthesis.

Data Presentation

All quantitative data from the antifungal and cytotoxicity assays should be summarized in clearly structured tables for easy comparison.

Table 1: Antifungal Activity of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Derivative 1 | C. albicans ATCC 90028 | 8 | 16 |

| Derivative 2 | C. albicans ATCC 90028 | 4 | 8 |

| ... | ... | ... | ... |

| Fluconazole | C. albicans ATCC 90028 | 2 | >64 |

Table 2: Cytotoxicity of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde Derivatives against HeLa Cells

| Compound | IC₅₀ (µM) |

| Derivative 1 | >100 |

| Derivative 2 | 85 |

| ... | ... |

| Doxorubicin | 0.5 |

Experimental Workflow

The following diagram illustrates the overall workflow for the antifungal screening of the synthesized compounds.

Caption: Workflow for antifungal screening of thiazole derivatives.

Conclusion and Future Directions

The protocols and application notes presented herein provide a robust framework for the synthesis and antifungal evaluation of 2-(2-Fluorophenyl)thiazole-4-carbaldehyde derivatives. By systematically applying these methodologies, researchers can effectively identify promising lead compounds for further development. Future studies should focus on expanding the panel of fungal strains to include clinically relevant resistant isolates, exploring the in vivo efficacy of the most potent and least toxic derivatives in animal models of fungal infections, and conducting detailed structure-activity relationship (SAR) studies to optimize the antifungal activity and pharmacokinetic properties of this promising class of compounds.

References

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Schematic representation of the ergosterol biosynthesis pathway for... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. (2004). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved January 27, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]

-

New Antifungal Agents with Azole Moieties. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. Retrieved January 27, 2026, from [Link]

-

The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Does the use of topical azoles have an impact on antifungal resistance? (2020). Oxford Academic. Retrieved January 27, 2026, from [Link]

-

Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2002). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 27, 2026, from [Link]

-

Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. (2000). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and Antifungal Activity of Some Thiazole Derivatives. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (2002). ASM Journals. Retrieved January 27, 2026, from [Link]

-

Thiazole antifungals. (2024). EBSCO. Retrieved January 27, 2026, from [Link]

-

Schematic representation of the ergosterol biosynthetic pathway in C.... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Antifungal Ergosterol Synthesis Inhibitors. (2024). StatPearls - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

- The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). PubMed. Retrieved January 27, 2026, from [Link]

-

Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Antifungal activity directed toward the cell wall by 2-cyclohexylidenhydrazo-4-phenyl-thiazole against Candida albicans. (2017). Houston Methodist Scholars. Retrieved January 27, 2026, from [Link]

-

A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. (1985). PubMed. Retrieved January 27, 2026, from [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). JoVE. Retrieved January 27, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. Retrieved January 27, 2026, from [Link]

-

The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

CYP51: Significance and symbolism. (n.d.). Synapse. Retrieved January 27, 2026, from [Link]

-

Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]

-

In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Summarized synthesis of ergosterol, the fungal sterol, and detailed... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

The Role of Azoles. (2012). YouTube. Retrieved January 27, 2026, from [Link]

Sources

- 1. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. m.youtube.com [m.youtube.com]

Application Notes & Protocols: Evaluating the Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Prominence of Thiazole-5-Carboxamides in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Thiazole-5-carboxamide derivatives, in particular, have emerged as a promising class of anticancer agents due to their diverse mechanisms of action and potent activity against various cancer cell lines.[3][4] These synthetic compounds have demonstrated the ability to induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit key signaling pathways essential for tumor growth and proliferation.[4][5][6] This guide provides a comprehensive overview of the rationale and methodologies for evaluating the anticancer potential of novel thiazole-5-carboxamide derivatives, empowering research and development teams to effectively screen and characterize these promising therapeutic candidates.

Mechanistic Insights: Unraveling the Anticancer Action